
3A,16A-Apovincaminic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3A,16A-Apovincaminic acid ethyl ester involves several steps. Initially, vincamine is extracted from the small periwinkle plant (Vinca minor). This vincamine is then dehydrated to form apovincamine, which is subsequently hydrolyzed to produce apovincaminic acid . The final step involves the esterification of apovincaminic acid with ethanol in the presence of potassium hydroxide and bromine ethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3A,16A-Apovincaminic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . These reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Aplicaciones Científicas De Investigación
3A,16A-Apovincaminic acid ethyl ester has a wide range of scientific research applications:
Mecanismo De Acción
3A,16A-Apovincaminic acid ethyl ester exerts its effects primarily through vasodilation of brain arteries. It enhances cerebral blood flow by inhibiting the activity of calcium-dependent phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This relaxation of vascular smooth muscles improves oxygen and glucose supply to the brain . Additionally, the compound promotes the deformation of red blood cells, reduces blood viscosity, and inhibits platelet aggregation, further enhancing cerebral circulation .
Comparación Con Compuestos Similares
Similar Compounds
Vincamine: The parent compound from which 3A,16A-Apovincaminic acid ethyl ester is derived.
Vinpocetine: Another vincamine derivative with similar vasodilatory effects.
Eburnamine: A related compound with distinct metabolic pathways.
Uniqueness
This compound is unique due to its specific mechanism of action and its enhanced ability to improve cerebral blood flow compared to its parent compound, vincamine . Its selective vasodilatory effects on brain arteries make it particularly valuable in treating neurological conditions .
Propiedades
Fórmula molecular |
C22H26N2O2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
ethyl (15S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20?,22-/m0/s1 |
Clave InChI |
DDNCQMVWWZOMLN-IAXKEJLGSA-N |
SMILES isomérico |
CC[C@@]12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |
SMILES canónico |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


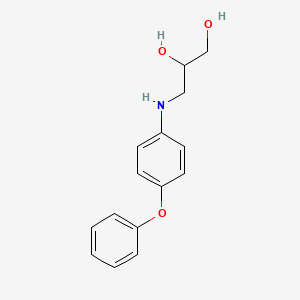

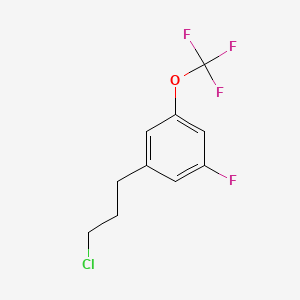
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
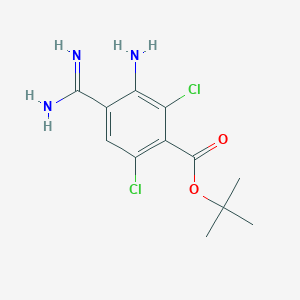
![16-bromo-3,3,13,13-tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene-6-carbaldehyde](/img/structure/B14071155.png)

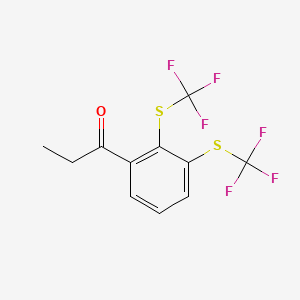
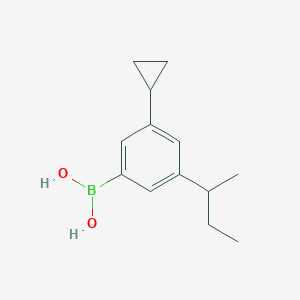
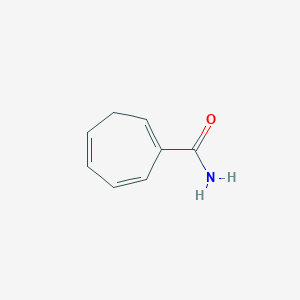
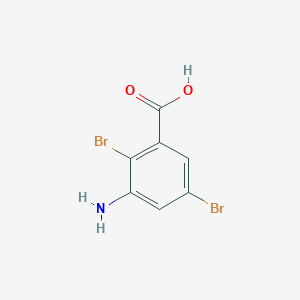
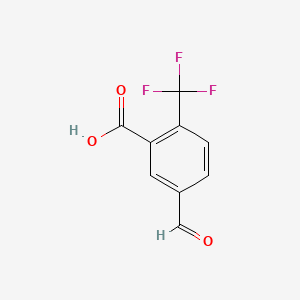

![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
